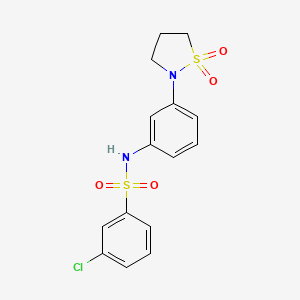
2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride is a chemical compound with the molecular formula C₉H₂₂Cl₂N₂O. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing one nitrogen and one oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride typically involves the reaction of 2-methyl-4-(morpholin-4-yl)butan-2-amine with hydrochloric acid to form the dihydrochloride salt. The reaction is carried out under inert atmosphere conditions at room temperature to ensure the stability of the compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The compound is produced in high purity (typically 95%) and is stored under inert atmosphere at room temperature to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where the morpholine ring can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted morpholine derivatives, depending on the type of reaction and reagents used.
Applications De Recherche Scientifique
2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: The compound is used in biochemical studies to investigate the interactions of morpholine derivatives with biological systems.
Medicine: It is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The morpholine ring in the compound is known to interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Morpholinepropanamine, α,α-dimethyl-, hydrochloride (1:2)
- 2-Methyl-4-(4-morpholinyl)-2-butanamine dihydrochloride
Uniqueness
2-Methyl-4-(morpholin-4-yl)butan-2-amine dihydrochloride is unique due to its specific structural features, including the presence of a morpholine ring and a butan-2-amine backbone. These features confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
2044927-06-0 |
|---|---|
Formule moléculaire |
C9H21ClN2O |
Poids moléculaire |
208.73 g/mol |
Nom IUPAC |
2-methyl-4-morpholin-4-ylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H20N2O.ClH/c1-9(2,10)3-4-11-5-7-12-8-6-11;/h3-8,10H2,1-2H3;1H |
Clé InChI |
IBRFNUJPUMLORD-UHFFFAOYSA-N |
SMILES |
CC(C)(CCN1CCOCC1)N.Cl.Cl |
SMILES canonique |
CC(C)(CCN1CCOCC1)N.Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Cyano-N-(2,3-dimethylphenyl)-2-[4-oxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2482592.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2,5-dichlorothiophene-3-carboxylate](/img/structure/B2482594.png)
![3,6-Bis[(2,4-dichlorophenoxy)methyl]-1,4-dihydro-1,2,4,5-tetrazine](/img/structure/B2482595.png)

![[2-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/new.no-structure.jpg)
![N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide](/img/structure/B2482598.png)

![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2482602.png)


![4-cyano-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2482610.png)
